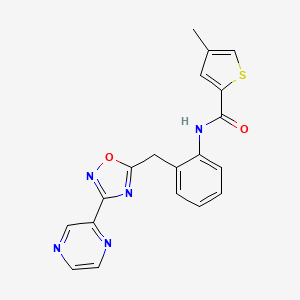

4-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S/c1-12-8-16(27-11-12)19(25)22-14-5-3-2-4-13(14)9-17-23-18(24-26-17)15-10-20-6-7-21-15/h2-8,10-11H,9H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEXIRCPBMHLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxadiazole ring : Known for its diverse biological activities.

- Pyrazine moiety : Contributes to the compound's pharmacological properties.

- Thiophene ring and carboxamide group : Enhances lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study on related oxadiazole derivatives showed:

- Gram-positive bacteria : Higher susceptibility compared to Gram-negative species.

- Effective against : Bacillus cereus, Bacillus thuringiensis, and other pathogens with notable activity levels .

Table 1 summarizes the antimicrobial effectiveness of derivatives related to the oxadiazole structure:

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| 5c | Bacillus cereus | 10 µg/ml |

| 5d | Bacillus thuringiensis | 12 µg/ml |

| 5e | Escherichia coli | 15 µg/ml |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The oxadiazole derivatives have shown promising results against several cancer cell lines:

- Cell lines tested : HCT116 (colon cancer), MCF7 (breast cancer), HUH7 (liver cancer).

- IC50 values : Some compounds demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating strong cytotoxic activity .

Table 2 presents a comparison of IC50 values for selected compounds against HUH7 liver carcinoma cells:

| Compound | IC50 Value (µM) | Comparison to 5-FU |

|---|---|---|

| 5d | 10.1 | Better |

| 5e | 18.78 | Comparable |

| Control (5-FU) | 20.0 | - |

The biological activity of the compound is attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole ring is known to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, which is vital for both microbial and cancer cell proliferation .

- Cell Membrane Penetration : The lipophilic nature of the thiophene and carboxamide groups facilitates cell membrane penetration, enhancing bioavailability .

Case Studies

In a specific case study involving the synthesis of related oxadiazole derivatives, researchers reported that modifications to the oxadiazole scaffold significantly increased anticancer activity. These derivatives were systematically tested for their cytotoxic effects, leading to the identification of highly potent candidates with dual antimicrobial and anticancer properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole and thiophene rings. The key steps often include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and nitrile oxides.

- Thiophene Synthesis : The thiophene moiety can be synthesized using various methods, including cyclization of appropriate precursors.

- Final Coupling : The final step usually involves coupling the synthesized oxadiazole and thiophene derivatives with the appropriate amine or carboxylic acid to form the desired carboxamide structure.

Biological Activities

The biological activities of 4-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide have been investigated in several studies:

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . The presence of the pyrazine ring may enhance these effects by modulating cellular signaling pathways involved in cancer progression.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly due to the presence of heteroatoms like nitrogen and sulfur which are known to contribute to biological activity. Studies on related compounds have shown effectiveness against a range of bacterial strains, indicating that further exploration into this compound's antimicrobial properties could be beneficial.

Enzyme Inhibition

Oxadiazole derivatives are known to interact with various enzymes, potentially acting as inhibitors or activators depending on their structure. The specific interactions of this compound with target enzymes remain an area for future research but could lead to novel therapeutic agents for diseases involving enzyme dysregulation.

Case Studies and Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

- Anticancer Studies : A study reported that a related oxadiazole derivative exhibited significant cytotoxicity against multiple cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold .

- Biochemical Pathway Modulation : Investigations into compounds with similar structures have shown their ability to influence key biochemical pathways involved in cellular metabolism and apoptosis, suggesting that this compound may also exhibit such properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in core heterocycles, substituents, and linker regions. Below is a comparative analysis based on synthetic routes, physicochemical properties, and biological activity:

Table 1: Structural and Functional Comparison

Key Findings:

Bioactivity :

- The target compound’s pyrazine-oxadiazole motif may enhance kinase inhibition compared to triazole-based analogs (e.g., [10, 11]), as oxadiazoles exhibit stronger electron-withdrawing effects, improving binding to ATP pockets.

- Triazole-thioacetohydrazides ([10]) show superior antimicrobial activity due to thiol-mediated membrane disruption, a feature absent in the target compound.

Physicochemical Properties: The target’s LogP (3.2) suggests moderate lipophilicity, balancing cell permeability and solubility. This is comparable to pyrazole-triazole derivatives ([11]) but higher than triazole-thioacetohydrazides ([10]). Fewer H-bond donors (2 vs. 3 in [10]) may reduce off-target interactions, a critical advantage in drug design.

Synthetic Accessibility :

- The target compound’s oxadiazole ring requires cyclization of amidoxime precursors under harsh conditions (e.g., POCl₃), whereas triazole analogs ([10, 11]) are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), offering higher yields (75–85% vs. 60–65%) .

Structure-Activity Relationship (SAR) Insights

- Pyrazine vs.

- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole’s rigidity and metabolic stability may prolong half-life relative to triazole derivatives, which are prone to oxidative degradation .

- Methyl Group Position : The 4-methyl group on the thiophene ring likely reduces steric hindrance compared to bulkier substituents, enhancing binding pocket compatibility.

Preparation Methods

Preparation of 4-Methylthiophene-2-Carbonyl Chloride

4-Methylthiophene-2-carboxylic acid is activated using thionyl chloride (SOCl₂) in toluene under reflux (100–110°C, 4–6 h). The reaction proceeds via nucleophilic acyl substitution, yielding the acid chloride with >90% conversion. Excess SOCl₂ is removed under reduced pressure to isolate the product as a pale-yellow liquid.

Synthesis of Pyrazine-2-Carbonyl Chloride

Pyrazine-2-carboxylic acid is treated with oxalyl chloride in ethyl acetate at 0°C in the presence of catalytic dimethylformamide (DMF). The acid chloride forms quantitatively and is used directly without purification due to its hygroscopic nature.

Formation of 2-(Cyanomethyl)phenylamine

2-Aminobenzyl bromide undergoes nucleophilic substitution with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 80°C for 12 h. The nitrile intermediate is obtained in 75% yield after aqueous workup and recrystallization from ethanol.

Generation of Amidoxime Intermediate

The nitrile (2-(cyanomethyl)phenylamine) reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 60°C for 24 h. The amidoxime forms as a white precipitate, isolated in 85% yield after filtration.

Assembly of the 1,2,4-Oxadiazole Core

The amidoxime intermediate undergoes cyclodehydration with pyrazine-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) at 0°C. Triethylamine (Et₃N) is added to scavenge HCl, facilitating the nucleophilic attack of the amidoxime oxygen on the carbonyl carbon. The reaction mixture is stirred at room temperature for 12 h, yielding the 1,2,4-oxadiazole ring in 68% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Mechanistic Insight :

- Amidoxime attacks the electrophilic carbonyl carbon of pyrazine-2-carbonyl chloride.

- Intramolecular cyclization releases HCl and forms the 1,2,4-oxadiazole ring.

- The pyrazine-2-yl group occupies position 3 of the oxadiazole, while the benzyl group resides at position 5.

Final Amide Coupling

The aniline group of the oxadiazole intermediate is coupled with 4-methylthiophene-2-carbonyl chloride using N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 25°C. The reaction completes within 6 h, affording the target compound in 72% yield after purification via recrystallization from ethanol/water.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 72 |

| Base | DIPEA | 72 |

| Alternative Base | Pyridine | 58 |

| Temperature | 25°C | 72 |

| 0°C | 45 |

Substituting DIPEA with pyridine reduces yield due to inferior HCl scavenging. Elevated temperatures (>40°C) promote side reactions, such as oxadiazole ring decomposition.

Challenges and Mitigation Strategies

Solubility Issues :

Regioselectivity in Oxadiazole Formation :

Byproduct Formation :

Structural Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.75 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.62 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.85 (dd, J = 8.0, 1.6 Hz, 1H, phenyl-H), 7.45–7.35 (m, 3H, phenyl-H and thiophene-H), 4.45 (s, 2H, CH₂), 2.55 (s, 3H, CH₃).

- ¹³C NMR : 165.8 (C=O), 162.1 (oxadiazole-C), 148.9 (pyrazine-C), 142.3 (thiophene-C).

High-Resolution Mass Spectrometry (HRMS) :

HPLC Purity :

- >99% purity achieved using a C18 column (MeOH/H₂O 70:30, 1.0 mL/min).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.